molecular formula C21H25NO3 B2622971 N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide CAS No. 304891-09-6

N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide

Cat. No. B2622971
CAS RN: 304891-09-6
M. Wt: 339.435
InChI Key: WHHKYUQNKCMFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has attracted significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

BAY 11-7082 exerts its effects by inhibiting the activity of the NF-kB pathway. NF-kB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. BAY 11-7082 inhibits the activation of NF-kB by blocking the phosphorylation of IkB kinase (IKK) and preventing the degradation of IkBα, which is an inhibitor of NF-kB. By inhibiting the NF-kB pathway, BAY 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in macrophages and other immune cells. BAY 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that BAY 11-7082 reduces inflammation and tissue damage in animal models of inflammatory diseases such as arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 11-7082 in laboratory experiments is its ability to inhibit the NF-kB pathway, which is involved in the regulation of various cellular processes. BAY 11-7082 is a potent inhibitor of NF-kB and has been shown to be effective in reducing inflammation and cell proliferation in various cell types. However, one of the limitations of using BAY 11-7082 is its potential toxicity, as it has been shown to induce cytotoxicity and apoptosis in some cell types. Additionally, BAY 11-7082 may have off-target effects, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for the research on BAY 11-7082. One area of interest is the development of new drugs based on the structure of BAY 11-7082 that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral properties of BAY 11-7082. Additionally, further studies are needed to evaluate the efficacy and safety of BAY 11-7082 in animal models and clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 3-acetylphenol with 2-tert-butyl-5-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetyl chloride to form the final compound. The synthesis of BAY 11-7082 is a multi-step process that requires expertise and careful handling of chemicals.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the nuclear factor-kappaB (NF-kB) pathway, which is involved in the regulation of immune responses. BAY 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and herpes simplex virus.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14-9-10-18(21(3,4)5)19(11-14)25-13-20(24)22-17-8-6-7-16(12-17)15(2)23/h6-12H,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHKYUQNKCMFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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